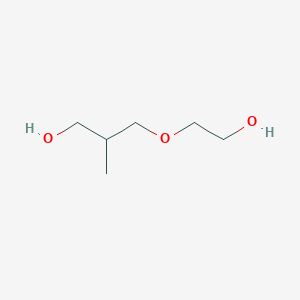
3-(2-Hydroxyethoxy)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethoxy)-2-methylpropan-1-ol is an organic compound with the molecular formula C6H14O3. It is a colorless, viscous liquid that is soluble in water and commonly used in various chemical applications due to its unique properties. This compound is often utilized as a building block in the synthesis of more complex molecules and has applications in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyethoxy)-2-methylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylpropan-1-ol with ethylene oxide in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atmospheres. The base catalyst, such as potassium hydroxide or sodium hydroxide, facilitates the opening of the ethylene oxide ring, allowing it to react with the hydroxyl group of 2-methylpropan-1-ol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction is carried out in a reactor equipped with temperature and pressure control systems. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethoxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: The major products include 3-(2-Hydroxyethoxy)-2-methylpropanoic acid and 3-(2-Hydroxyethoxy)-2-methylpropanal.
Reduction: The major products include 3-(2-Hydroxyethoxy)-2-methylpropane and 3-(2-Hydroxyethoxy)-2-methylpropan-1-amine.
Substitution: The major products include 3-(2-Chloroethoxy)-2-methylpropan-1-ol and 3-(2-Bromoethoxy)-2-methylpropan-1-ol.
Scientific Research Applications
3-(2-Hydroxyethoxy)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of polymers and surfactants.
Biology: The compound is utilized in the formulation of biological buffers and as a stabilizer for enzymes and proteins.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and as a component in drug delivery systems.
Industry: The compound is used in the production of coatings, adhesives, and lubricants due to its excellent solubility and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethoxy)-2-methylpropan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, enhancing its solubility and reactivity. In biological systems, it can interact with enzymes and proteins, stabilizing their structure and function. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyethoxy)propanoic acid
- 2-(2-Hydroxyethoxy)ethanol
- 2-(2-Methoxyethoxy)ethanol
Comparison
3-(2-Hydroxyethoxy)-2-methylpropan-1-ol is unique due to its branched structure, which imparts different physical and chemical properties compared to its linear counterparts. The presence of the methyl group in the structure increases its hydrophobicity and affects its reactivity. This compound also exhibits higher boiling and melting points compared to similar linear compounds, making it suitable for specific industrial applications where higher thermal stability is required.
Properties
IUPAC Name |
3-(2-hydroxyethoxy)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-6(4-8)5-9-3-2-7/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWQQCRYLYGKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
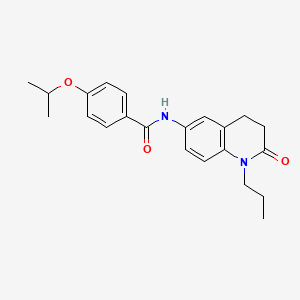
![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride](/img/structure/B2717455.png)

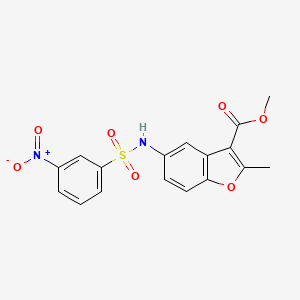
![METHYL 2-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE](/img/structure/B2717460.png)

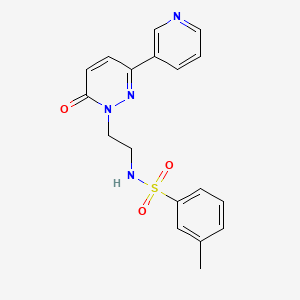
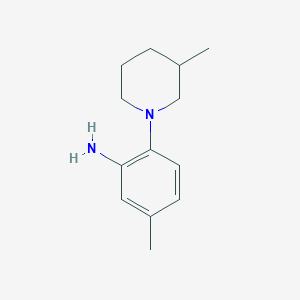
![N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2717469.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2717470.png)
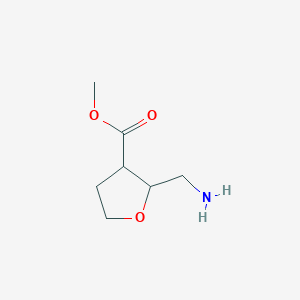
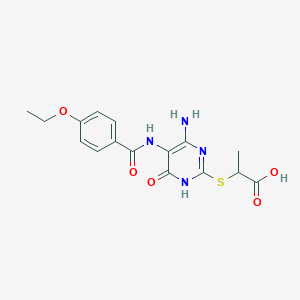
![7-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2717474.png)
![6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2717476.png)
